

Spirotetramat cis-enol: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: (Rac)-Spirotetramat-enol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of spirotetramat and its biologically active metabolite, the cis-enol tautomer. Spirotetramat is a systemic insecticide belonging to the class of tetramic acid derivatives. Its efficacy is intrinsically linked to its physicochemical characteristics, which govern its uptake, translocation within the plant, and interaction with the target enzyme in pests. This document consolidates key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant pathways and workflows to support research and development efforts.

Core Physicochemical Properties

Spirotetramat undergoes in-planta hydrolysis of its ethoxycarbonyl group to form the more stable cis-enol metabolite, which is the active inhibitor of acetyl-CoA carboxylase (ACC) in insects.^[1] The physicochemical properties of both the parent compound and its active enol form are crucial for its biological activity.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters for spirotetramat and its cis-enol metabolite.

Table 1: General Physicochemical Properties

Property	Spirotetramat	Spirotetramat cis-enol
IUPAC Name	cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate	cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one
CAS Number	203313-25-1	203312-38-3
Molecular Formula	C ₂₁ H ₂₇ NO ₅	C ₁₈ H ₂₃ NO ₃
Molar Mass	373.449 g/mol [1]	301.38 g/mol
Physical State	White powder	Solid
Melting Point	142 °C [1] [2]	Not available
Boiling Point	235 °C (decomposes) [1]	Not available
Density	1.23 g/cm ³ [1]	Not available
Vapor Pressure (25 °C)	1.5 x 10 ⁻⁸ Pa [2]	Not available

Table 2: Solubility Data (at 20 °C)

Solvent	Spirotetramat Solubility
Water (pH 4)	33.5 mg/L [3]
Water (pH 7)	29.9 - 33.4 mg/L [2] [3]
Dichloromethane	Easily soluble [1]
Ethyl Acetate	67 g/L [2]
Ethanol	44 g/L [2]
Toluene	60 g/L [2]
Acetone	100 g/L [2]
Dimethyl Sulfoxide (DMSO)	200 g/L [2]

Table 3: Partition and Dissociation Constants

Parameter	Spirotetramat	Spirotetramat cis-enol
LogP (octanol/water)	2.51 (at pH 7) [2] [4]	2.0 (at pH 5) to -1.3 (at pH 9) [5]
pKa	6.9 [1]	10.7 [3] [6]

Experimental Protocols

The determination of the physicochemical properties of spirotetramat and its metabolites follows standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Water Solubility Determination (Following OECD Guideline 105)

The water solubility of spirotetramat can be determined using the flask method, which is suitable for substances with solubilities above 10^{-2} g/L.[\[1\]](#)

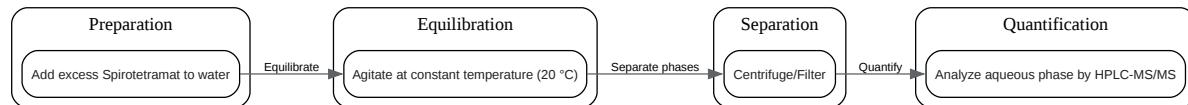
Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved material.

Methodology:

- **Preparation of Test Solution:** An excess amount of spirotetramat is added to a flask containing purified water (e.g., deionized or distilled).
- **Equilibration:** The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. Preliminary tests are conducted to determine the necessary equilibration time.
- **Phase Separation:** The solution is centrifuged or filtered to remove undissolved spirotetramat.
- **Quantification:** The concentration of spirotetramat in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography with

tandem mass spectrometry (HPLC-MS/MS).

- Replicates: The experiment is performed in triplicate to ensure the reliability of the results.



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Caption: Workflow for Water Solubility Determination.

Octanol-Water Partition Coefficient (LogP) Determination (Following OECD Guideline 107)

The shake-flask method is a widely used technique for determining the LogP of a substance.[\[7\]](#) [\[8\]](#)

Principle: The test substance is partitioned between n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to calculate the partition coefficient (P). LogP is the logarithm of this coefficient.

Methodology:

- Preparation of Phases: n-octanol and water are mutually saturated before the experiment.
- Test Solution: A known amount of spirotetramat is dissolved in either water or n-octanol.
- Partitioning: The two phases are mixed in a vessel and shaken until equilibrium is reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
- Quantification: The concentration of spirotetramat in both the n-octanol and aqueous phases is determined using HPLC-MS/MS.

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

Dissociation Constant (pKa) Determination (Following OECD Guideline 112)

The pKa of a compound can be determined by potentiometric titration or spectrophotometric methods.[\[9\]](#)

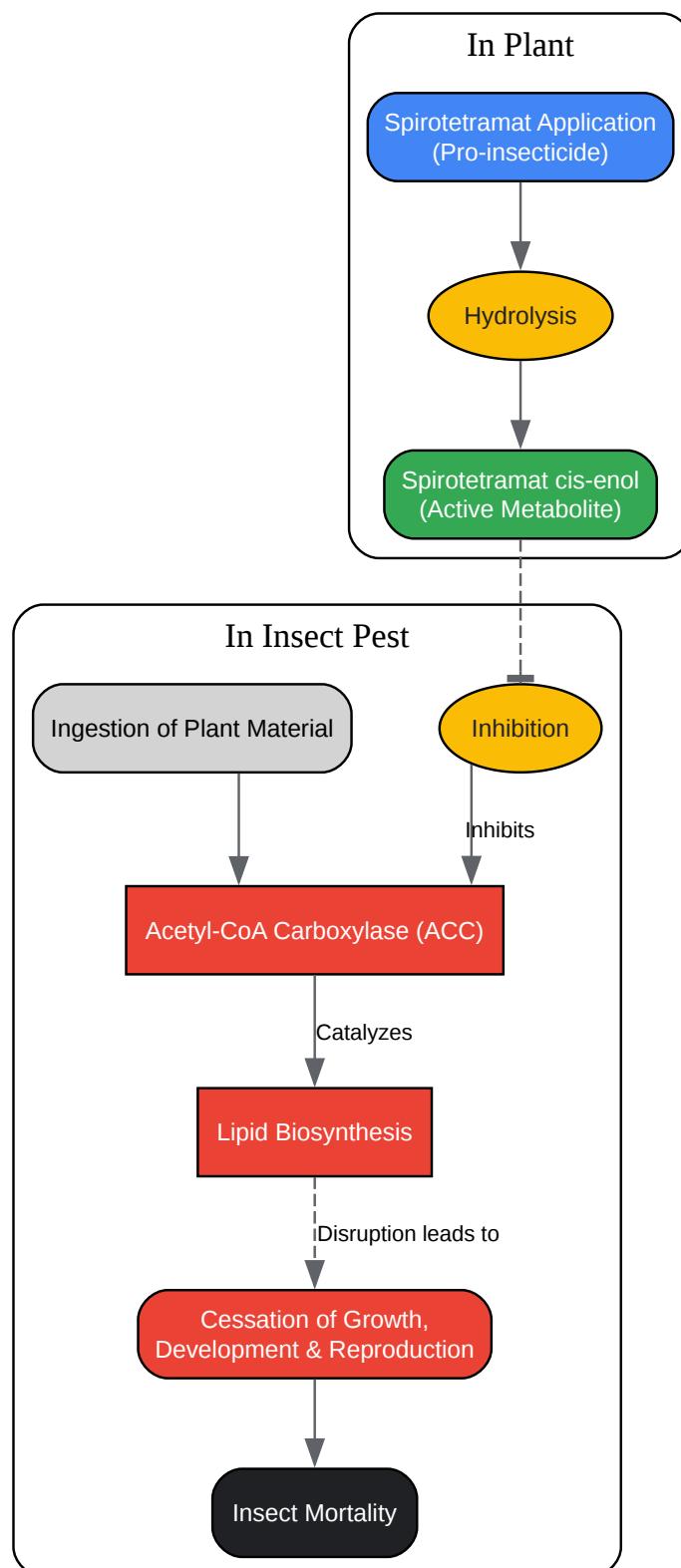
Principle: The pKa is the pH at which the ionized and non-ionized forms of the substance are present in equal concentrations. This can be determined by titrating a solution of the substance with a standard acid or base and monitoring the pH change.

Methodology (Potentiometric Titration):

- Solution Preparation: A known concentration of spirotetramat is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid.
- pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Signaling Pathways and Mechanism of Action

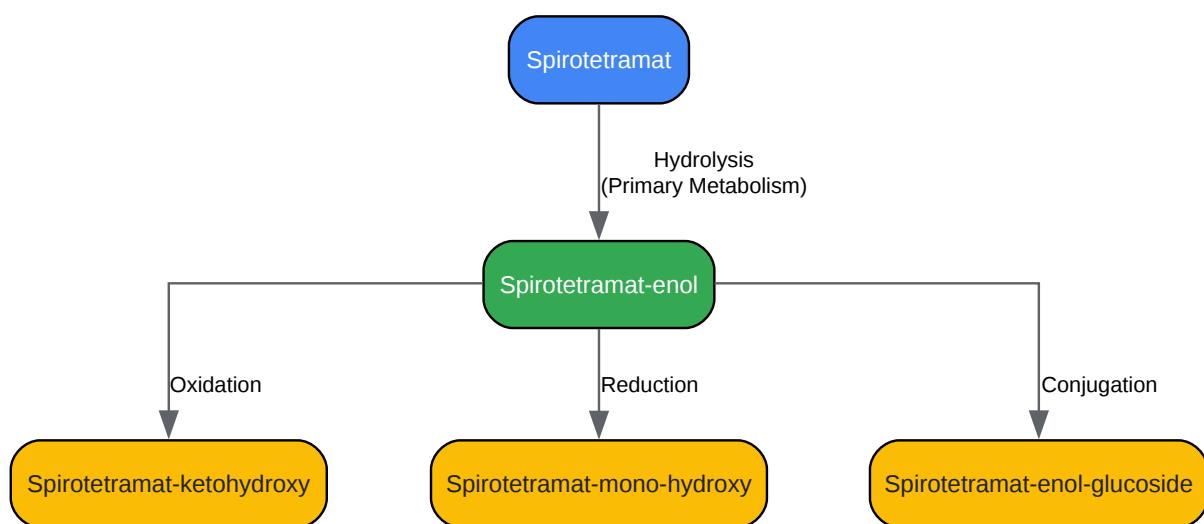
Spirotetramat acts as a pro-insecticide. Following application to a plant, it is absorbed and translocated throughout the plant's vascular system.[\[1\]](#)[\[10\]](#) Inside the plant, it is hydrolyzed to its active cis-enol form.[\[1\]](#) This active metabolite inhibits the enzyme acetyl-CoA carboxylase (ACC), a critical enzyme in the biosynthesis of lipids in insects.[\[10\]](#)[\[11\]](#)[\[12\]](#) The disruption of lipid biosynthesis leads to the cessation of growth, development, and reproduction in target pests, ultimately causing starvation and death.[\[2\]](#)[\[10\]](#)

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Caption: Mechanism of Action of Spirotetramat.

Metabolism and Degradation

In plants, spirotetramat is primarily metabolized through the cleavage of the carbonate ester to form the active spirotetramat-enol.[5] Further metabolism can occur, leading to other minor metabolites.[13][14] The degradation of spirotetramat in the environment is influenced by factors such as pH and sunlight. It is hydrolytically labile under neutral and alkaline conditions, with spirotetramat-enol being the major degradation product.[5]



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Caption: Simplified Metabolic Pathway of Spirotetramat in Plants.

This technical guide provides a foundational understanding of the physicochemical properties of spirotetramat and its active cis-enol form. The provided data and protocols are intended to assist researchers in their work with this important insecticide. For regulatory purposes, it is essential to consult the specific guidelines and requirements of the relevant authorities.

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